CRT5

PKD Inhibition Angiogenesis Negative Control

CRT5 (CRT0066051) is a potent, selective pan-PKD inhibitor (IC50 1, 2, 1.5 nM for PKD1/2/3) with >100-fold selectivity over PKC isoforms. It is the tool of choice for unambiguous dissection of PKD-specific signaling in VEGF-mediated angiogenesis, cell migration, and proliferation assays. Validated against inactive analog CRT6 and PKD siRNA, it ensures on-target results. Procure for reliable, reproducible research.

Molecular Formula C28H32Cl2N4O2
Molecular Weight 527.5 g/mol
Cat. No. B8101373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRT5
Molecular FormulaC28H32Cl2N4O2
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(N=CC(=C3)C4=CC(=CC=C4)C(=O)NCCN(C)C)N.Cl.Cl
InChIInChI=1S/C28H30N4O2.2ClH/c1-4-34-25-11-10-20-14-22(9-8-21(20)16-25)26-17-24(18-31-27(26)29)19-6-5-7-23(15-19)28(33)30-12-13-32(2)3;;/h5-11,14-18H,4,12-13H2,1-3H3,(H2,29,31)(H,30,33);2*1H
InChIKeyCFNLAZWWJWLFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRT5: A Pan-PKD Inhibitor for VEGF-Mediated Angiogenesis and Cancer Research


CRT5 (also known as CRT0066051) is a pyrazine benzamide small molecule [1]. It functions as a potent and selective pan-protein kinase D (PKD) inhibitor, targeting all three human isoforms: PKD1, PKD2, and PKD3 [2]. Unlike many earlier compounds, CRT5 is a tool compound specifically characterized for its ability to block vascular endothelial growth factor (VEGF)-induced signaling in endothelial cells . Its primary applications are in studying PKD's role in angiogenesis, cell migration, and proliferation, particularly within cancer and cardiovascular research [3]. CRT5 is noted for its high in vitro potency and a defined selectivity profile, especially against related PKC isoforms, making it a valuable reference standard for interrogating PKD-specific biology.

Why CRT5 Cannot Be Casually Substituted with Other PKD or PKC Inhibitors


Generic substitution with other PKD or PKC inhibitors is scientifically unsound due to CRT5's unique combination of pan-PKD isoform potency, high selectivity over PKC family members, and a mechanism of action that does not interfere with PKC-dependent PKD phosphorylation . Unlike dual PKC/PKD inhibitors or less selective compounds, CRT5 allows for unambiguous dissection of PKD-specific functions without confounding off-target effects on PKC signaling [1]. Furthermore, its robust functional inhibition of VEGF-induced endothelial migration, proliferation, and tubulogenesis has been directly validated against both an inactive analog (CRT6) and genetic knockdown (PKD siRNA), establishing a benchmark for on-target biological activity that other PKD inhibitors may not replicate [2]. The data below quantifies these critical differentiators.

CRT5 Comparative Evidence: Quantitative Differentiation from Analogues and Alternatives


CRT5 vs. Inactive Analog CRT6: Proof of On-Target Biological Activity

CRT5 is differentiated from its structurally similar inactive analog, CRT6, by its ability to inhibit VEGF-induced PKD signaling and downstream functional effects. In head-to-head experiments, CRT5 significantly reduced VEGF-stimulated phosphorylation of PKD substrates, whereas CRT6 showed no effect. This comparison confirms that CRT5's effects are mediated by its specific chemical structure and not a general chemical property of the compound class [1].

PKD Inhibition Angiogenesis Negative Control

CRT5 vs. PKD siRNA: Genetic Validation of Pharmacological Phenotype

The functional consequences of PKD inhibition by CRT5 closely mirror those of genetic PKD knockdown. In parallel experiments, CRT5 treatment decreased VEGF-induced endothelial migration, proliferation, and tubulogenesis to a similar degree as transfection with PKD-specific siRNA [1]. This direct comparison provides strong evidence that CRT5's effects are PKD-dependent and not due to off-target activities.

PKD Knockdown Functional Assay Mechanism of Action

CRT5 vs. kb NB 142-70 and CID 2011756: Superior Potency Across All PKD Isoforms

CRT5 demonstrates superior in vitro potency across the PKD isoform family compared to other commonly cited PKD inhibitors. While all three compounds are pan-PKD inhibitors, CRT5 achieves low nanomolar inhibition for all three isoforms (1-2 nM). In contrast, kb NB 142-70 has IC50 values 28- to 29-fold higher, and CID 2011756 has values 300- to 3200-fold higher depending on the isoform [1]. This potency gap is substantial and meaningful for experiments where complete target engagement at low compound concentrations is required.

PKD Potency Isoform Selectivity IC50 Comparison

CRT5 vs. PKC/PKD-IN-1: Key Difference in Kinase Selectivity Profile

While PKC/PKD-IN-1 (Compound 13C) exhibits slightly higher potency against PKD1 (IC50 0.6 nM) than CRT5 (IC50 1 nM), this difference is marginal compared to the fundamental difference in selectivity. PKC/PKD-IN-1 is an orally active dual PKC/PKD inhibitor . In contrast, CRT5 is highly selective for PKD over PKC isoforms, showing little inhibitory effect on a range of PKC isoforms at 1 µM [1]. For research focused on isolating PKD-specific functions, CRT5 is the superior choice.

Kinase Selectivity PKC Off-Target PKD1 Potency

Quantified Impact on VEGF-Induced Endothelial Migration

CRT5 produces a quantifiable, functional blockade of VEGF-stimulated endothelial cell migration. In transwell migration assays using HUVECs, treatment with CRT5 significantly reduced the migratory response towards VEGF by 42–51% . This data provides a specific, quantitative benchmark for the compound's ability to inhibit a key step in the angiogenic process, which is a primary readout for this target class.

Cell Migration VEGF Signaling HUVEC

Optimal Use Cases for CRT5 in Angiogenesis and Cancer Signaling Research


Dissecting PKD-Specific vs. PKC-Mediated Signaling in VEGF Pathways

Given CRT5's high selectivity for PKD over PKC isoforms , it is the ideal tool for experiments designed to distinguish PKD-specific signaling from the closely related PKC pathway. This is particularly critical in VEGF-mediated angiogenesis research, where both kinase families are activated. Using a dual PKC/PKD inhibitor would confound interpretation, whereas CRT5 allows for the unambiguous assignment of phenotypes to PKD activity [1].

Use as a Validated Positive Control in Functional Angiogenesis Assays

CRT5 serves as a robust, literature-validated positive control for inhibiting VEGF-induced endothelial migration (42-51% reduction ), proliferation, and tubulogenesis [1]. Its effects have been directly benchmarked against both an inactive analog (CRT6) and genetic knockdown (PKD siRNA), making it a reliable standard for setting up and validating new in vitro angiogenesis models [2].

Calibrating High-Throughput Screens for Next-Generation PKD Inhibitors

With its well-characterized, low-nanomolar potency (IC50 1-2 nM ) and defined selectivity profile [1], CRT5 is an excellent reference compound for high-throughput screening (HTS) campaigns. It can be used to establish assay sensitivity, validate hit thresholds, and serve as a comparator for assessing the potency and selectivity of novel chemical entities targeting the PKD family [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRT5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.